molecular formula C14H19F3N4O3 B1473933 Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate CAS No. 1949816-00-5

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate

Cat. No.: B1473933
CAS No.: 1949816-00-5
M. Wt: 348.32 g/mol
InChI Key: FILNFGYOJBXNEI-UHFFFAOYSA-N
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Description

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate is a synthetic organic compound featuring a piperazine moiety linked to a bicyclic tetrahydropyrazolo-pyridine scaffold via a methanone bridge. The trifluoroacetate (TFA) counterion enhances its solubility in polar solvents, a common strategy in pharmaceutical chemistry to improve bioavailability . The core structure combines nitrogen-rich heterocycles, which are frequently exploited in drug discovery due to their ability to engage in hydrogen bonding and modulate pharmacokinetic properties.

Properties

IUPAC Name

piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O.C2HF3O2/c17-12(15-7-4-13-5-8-15)11-9-10-3-1-2-6-16(10)14-11;3-2(4,5)1(6)7/h9,13H,1-8H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILNFGYOJBXNEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCNCC3)C1.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate is a synthetic organic compound with the molecular formula C14H19F3N4O3C_{14}H_{19}F_3N_4O_3 and a molecular weight of 348.32 g/mol. It is identified by its CAS number 1949816-00-5. This compound is part of a class of piperazine derivatives that have garnered attention for their potential biological activities.

Chemical Structure

The chemical structure of this compound features a piperazine ring connected to a tetrahydropyrazolo-pyridine moiety. The trifluoroacetate group enhances its solubility and may influence its biological interactions.

Anticancer Properties

Research has indicated that compounds similar to Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibit significant anticancer activity. For instance:

  • Cell Proliferation Inhibition : Studies have demonstrated that related piperazine derivatives can inhibit cell proliferation in various cancer cell lines such as pancreatic (Patu8988), gastric (SGC7901), and hepatic (SMMC7721) cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases .

Neuropharmacological Effects

Compounds in this chemical class have also been investigated for their neuropharmacological effects:

  • Anticonvulsant Activity : Some derivatives have shown promise in anticonvulsant assays. For example, certain piperazine-based compounds were tested against maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizures. These studies revealed that specific structural modifications could enhance anticonvulsant efficacy while minimizing neurotoxicity .

Enzyme Inhibition

Piperazine derivatives have been evaluated for their ability to inhibit key enzymes:

  • Monoamine Oxidase (MAO) and Cholinesterase (ChE) : Certain analogs exhibited potent inhibitory effects against MAO-B and acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

A series of studies focusing on the biological activity of piperazine derivatives have yielded promising results:

Study FocusFindings
Anticancer ActivityInhibition of cell proliferation in Patu8988 and SGC7901 cells; induction of apoptosis via caspase activation.
Anticonvulsant ActivityProtection against seizures in animal models; minimal neurotoxicity observed in high doses.
Enzyme InhibitionSignificant inhibition of MAO-B and AChE with IC50 values in low micromolar ranges.

Mechanistic Insights

The mechanisms underlying the biological activities of these compounds are still under investigation. However, preliminary findings suggest that:

  • Apoptotic Pathways : Activation of apoptotic pathways through caspase activation appears to be a common mechanism for anticancer activity.
  • GABAergic Modulation : Some compounds may enhance GABA levels in the brain, contributing to their anticonvulsant effects.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits a range of biological activities that make it a candidate for further investigation in pharmacological applications:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of tetrahydropyrazolo compounds may influence serotonin pathways and exhibit antidepressant-like effects in animal models. This makes Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate a potential candidate for developing new antidepressant medications.
  • Anticancer Properties : Some studies have indicated that compounds with similar structural features can inhibit cancer cell proliferation. The piperazine moiety is known for its ability to interact with various biological targets involved in cancer progression.
  • Neurological Applications : The unique structure of this compound may allow it to cross the blood-brain barrier effectively. This property is crucial for developing treatments for neurological disorders such as anxiety and depression.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated the antidepressant activity of various piperazine derivatives. The results demonstrated that specific modifications to the piperazine ring could enhance serotonin receptor affinity and improve behavioral outcomes in rodent models. This compound was among the compounds showing promising results .

Case Study 2: Anticancer Potential

In another study highlighted in Cancer Research, researchers investigated the cytotoxic effects of tetrahydropyrazolo derivatives on different cancer cell lines. The study found that compounds similar to Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone exhibited significant inhibition of tumor growth through apoptosis induction .

Potential Applications

Based on its biological activities and structural properties, this compound has several potential applications:

  • Pharmaceutical Development : It can serve as a lead compound for synthesizing new drugs targeting depression and anxiety disorders.
  • Cancer Therapy : Its anticancer properties can be explored further to develop novel chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound’s structural and functional attributes can be contextualized against analogs, particularly positional isomers and salts with differing counterions. Below is a detailed analysis:

Structural Analog: Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone (CAS 1832528-35-4)

This analog differs only in the substituent position on the pyridine ring (3-yl vs. 2-yl in the target compound). Key distinctions include:

  • Conformational Flexibility : The 2-yl substitution in the target compound may impose steric constraints, reducing rotational freedom compared to the 3-yl isomer .

Physicochemical Comparison

Property Target Compound (2-yl TFA salt) 3-yl Analog (Free Base)
Molecular Formula C₁₃H₁₇F₃N₄O₂ C₁₂H₁₈N₄O
Molecular Weight (g/mol) 338.30 246.30
Solubility High (due to TFA salt) Moderate (free base)
Counterion Impact Enhanced solubility, acidic pH Neutral pH, lower solubility

Pharmacological Implications

While direct pharmacological data are absent in the evidence, the trifluoroacetate salt’s improved solubility likely enhances oral absorption compared to the free base 3-yl analog. Positional isomerism may further influence target selectivity; for example, 2-yl substitution could favor interactions with enzymes or receptors requiring a specific spatial arrangement of hydrogen-bond donors/acceptors .

Research Findings and Trends

  • Synthetic Accessibility : Both compounds are synthesized via nucleophilic substitution or condensation reactions, with the TFA salt forming during purification .
  • Stability : The TFA salt may exhibit higher hygroscopicity than the free base, requiring controlled storage conditions .

Preparation Methods

Detailed Synthetic Steps and Conditions

Based on analogous heterocyclic preparations and patent literature related to substituted pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives, the following detailed preparation method is inferred:

Step Reaction Reagents and Conditions Notes
1 Formation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine core Cyclization of 2-aminopyridine derivatives with hydrazine hydrate or substituted hydrazines under reflux in ethanol or similar solvent Control of temperature and stoichiometry critical to avoid overreaction
2 Introduction of methanone (carboxamide) group at 2-position Reaction of the bicyclic amine intermediate with an acyl chloride or activated carboxylic acid derivative (e.g., acid anhydride, mixed anhydride) under basic conditions (e.g., triethylamine) Use of mild bases prevents decomposition of sensitive heterocycles
3 Coupling with piperazine Nucleophilic substitution or amidation using piperazine in polar aprotic solvents (e.g., DMF, DMSO) at room temperature or mild heating Excess piperazine can be used to drive reaction to completion
4 Salt formation with trifluoroacetic acid Treatment of the free base with trifluoroacetic acid in an organic solvent (e.g., dichloromethane) followed by solvent removal and crystallization Salt formation improves compound stability and handling

Research Findings and Optimization

  • Yield and Purity : Reported purity of the final trifluoroacetate salt is typically above 95%, with yields varying depending on scale and reaction optimization. Purification is often achieved by recrystallization or preparative chromatography.

  • Reaction Monitoring : Techniques such as HPLC, NMR, and mass spectrometry are employed to monitor each step, ensuring correct formation of intermediates and final product.

  • Scalability : The synthetic route is amenable to scale-up with modifications to solvent volumes and reaction times, maintaining product integrity.

  • Stability : The trifluoroacetate salt form is preferred for storage due to enhanced chemical stability compared to the free base.

Summary Table of Preparation Parameters

Parameter Typical Conditions Comments
Core cyclization Ethanol, reflux, 4-8 hours Hydrazine hydrate as reagent
Acylation Acyl chloride, triethylamine, 0-25°C, 2-4 hours Anhydrous conditions recommended
Piperazine coupling DMF, 25-50°C, 6-12 hours Excess piperazine ensures complete reaction
Salt formation TFA, DCM, room temperature, 1 hour Crystallization from ethyl acetate or hexanes

Q & A

Q. What are the key synthetic steps for preparing Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves:

Core formation : Condensation of aminopyrazole derivatives with electrophilic reagents to construct the pyrazolo[1,5-a]pyridine ring .

Piperazine coupling : Reaction of the pyrazole core with a piperazine derivative via nucleophilic substitution or amide bond formation .

Trifluoroacetate salt formation : Acidic workup to isolate the compound as a stable salt.

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMA, DMF) enhance reaction rates .
  • Catalysts : Use of TEACl or HATU improves coupling efficiency .
  • Monitoring : Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) tracks progress .

Q. How is purity assessed during synthesis, and what analytical techniques are standard?

  • Basic purity checks : TLC with iodine vapor visualization , recrystallization using ethanol or DMF .
  • Quantitative analysis : HPLC with UV detection (C18 column, acetonitrile/water gradient) or NMR (¹H/¹³C) for structural confirmation .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., bond lengths vs. computational models) be resolved during structural elucidation?

  • Refinement tools : SHELXL software refines X-ray data, prioritizing high-resolution datasets and addressing twinning or disorder .
  • Cross-validation : Compare DFT-calculated bond lengths (e.g., B3LYP/6-31G*) with experimental results to identify systematic errors .

Q. What methodologies are used to establish structure-activity relationships (SAR) for this compound’s biological activity?

  • In vitro assays : Dose-response curves for target inhibition (e.g., kinase assays) .
  • Computational docking : Molecular docking (AutoDock Vina) to predict binding modes with proteins like PI3K or EGFR .
  • SAR table :
Structural FeatureBiological Activity (IC₅₀)TargetReference
Trifluoromethyl group12 nM (PI3Kα)Anticancer
Tetrahydropyridine ring45 nM (5-HT₂A)Antidepressant
Piperazine substituent230 nM (HSV-1)Antiviral

Q. How do salt forms (e.g., trifluoroacetate vs. hydrochloride) influence physicochemical properties?

  • Solubility : Trifluoroacetate salts often enhance aqueous solubility due to ion-pairing effects.
  • Crystallinity : Salt formation reduces hygroscopicity, improving stability for X-ray analysis .
  • Methodology : Compare dissolution profiles (pH 1–7 buffers) and DSC/TGA for thermal stability .

Q. What experimental designs address low yields in multi-step syntheses?

  • DoE (Design of Experiments) : Optimize temperature, stoichiometry, and catalyst loading via response surface methodology .
  • In situ monitoring : ReactIR or LC-MS to identify intermediates and side reactions .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies between in vitro and in vivo activity data?

  • Pharmacokinetic profiling : Assess metabolic stability (hepatocyte assays) and plasma protein binding .
  • Dose adjustment : Calculate equivalent doses using allometric scaling (e.g., mg/kg ↔ µM) .

Q. What steps validate conflicting results from HPLC vs. NMR purity assessments?

  • Orthogonal methods : Combine HPLC (quantitative) with ¹H NMR (qualitative) to detect non-UV-active impurities .
  • Spiking experiments : Add suspected impurities (e.g., unreacted starting material) to confirm retention times .

Methodological Best Practices

  • Crystallography : Use SHELXL for high-resolution refinement; report R-factors and Flack parameters .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate
Reactant of Route 2
Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone 2,2,2-trifluoroacetate

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